3-(3-((2-(Cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
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Description
3-(3-((2-(Cyclohexylamino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C14H20N4O4S and its molecular weight is 340.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound of interest is related to a class of triazine ligands and their cobalt complexes, which have been synthesized and characterized for their potential applications. These complexes are formed through condensation reactions, leading to various coordination modes and stable chelate rings. Their interaction with CT-DNA and BSA has been studied, indicating their potential in biological applications (Parveen et al., 2018).
Anticancer Activity
A series of S-glycosyl and S-alkyl derivatives related to triazine compounds have been synthesized and shown significant in vitro anticancer activities. Specifically, certain derivatives demonstrate cytotoxic effects against various cancer cell lines, highlighting the potential therapeutic applications of these compounds (Saad & Moustafa, 2011).
Corrosion Inhibition
Benzothiazole derivatives related to triazine structures have been synthesized and evaluated for their corrosion inhibiting effects on steel in acidic environments. These compounds exhibit higher inhibition efficiencies and stability, suggesting their use as effective corrosion inhibitors (Hu et al., 2016).
Gas/Vapor Sorption and Sensing Applications
Amine-decorated metal-organic frameworks (MOFs) incorporating triazine-based ligands have been developed for selective gas/vapor sorption and nanomolar sensing of explosive compounds in water. These MOFs exhibit excellent CO2 sorption selectivity and ultrafast detection of 2,4,6-trinitrophenol, demonstrating their potential in environmental monitoring and safety applications (Das & Mandal, 2018).
Properties
IUPAC Name |
3-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c19-11(15-9-4-2-1-3-5-9)8-23-14-16-13(22)10(17-18-14)6-7-12(20)21/h9H,1-8H2,(H,15,19)(H,20,21)(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKICLHJBVAKJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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